molecular formula C13H13NO3 B12854415 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid CAS No. 92029-27-1

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B12854415
CAS No.: 92029-27-1
M. Wt: 231.25 g/mol
InChI Key: ZRUXRSPPPCWPKP-UHFFFAOYSA-N
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Description

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with an isopropyl group at position 3, a phenyl ring at position 5, and a carboxylic acid moiety at position 4. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties.

Properties

CAS No.

92029-27-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-phenyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)12(17-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)

InChI Key

ZRUXRSPPPCWPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzamide with isopropyl and phenyl substituents under refluxing methanolic conditions with the help of NH₂OH·HCl . Another method involves the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for isoxazoles often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, NH₂OH·HCl, and various metal catalysts such as Cu(I) and Ru(II). Reaction conditions often involve refluxing in methanol or other solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Inferred Properties of Isoxazole Derivatives

Compound Name Substituents (Positions 3 & 5) Carboxylic Acid Position Molecular Weight (g/mol) Key Inferred Properties
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid 3-isopropyl, 5-phenyl 4 ~235.25 Moderate lipophilicity; steric bulk
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid 3-(4-fluorophenyl), 5-(CF₃) 4 ~285.21 High acidity (electron-withdrawing CF₃, F); enhanced metabolic stability
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid 3-(3-Cl-phenyl), 5-ethyl 4 ~251.67 Increased acidity (Cl); reduced steric hindrance (ethyl vs. isopropyl)
5-Methyl-3-p-tolylisoxazole-4-carboxylic acid 3-p-tolyl, 5-methyl 4 ~217.22 Lower acidity (electron-donating methyl); moderate lipophilicity
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate 3-phenyl, 5-CF₃ 4 (ester) ~287.22 Higher lipophilicity (ester group); prodrug potential

Substituent Effects on Physicochemical Properties

  • Chlorine in 3-(3-chlorophenyl)-5-ethylisoxazole-4-carboxylic acid () similarly increases acidity and may improve binding to polar biological targets .
  • Steric and Lipophilic Effects: The isopropyl group in the target compound introduces steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like ethyl () or methyl () .
  • Ester vs. Carboxylic Acid Derivatives:

    • Ethyl esters () exhibit higher lipophilicity and may act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid .

Biological Activity

3-Isopropyl-5-phenylisoxazole-4-carboxylic acid (IPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of IPCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid is C12H13N2O2C_{12}H_{13}N_{2}O_{2}, with a molecular weight of approximately 217.25 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₃N₂O₂
Molecular Weight217.25 g/mol
IUPAC Name3-Isopropyl-5-phenylisoxazole-4-carboxylic acid

The biological activity of IPCA is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to exhibit anti-inflammatory and antitumor properties through the following mechanisms:

  • Enzyme Inhibition : IPCA acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
  • Apoptosis Induction : Studies indicate that IPCA can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of PARP, which are critical markers of programmed cell death.

Biological Activity and Therapeutic Applications

Research indicates that 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid has potential applications in various therapeutic areas:

Anti-inflammatory Activity

In vitro studies have demonstrated that IPCA significantly reduces the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.

Antitumor Activity

Case studies have shown that IPCA exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study conducted on animal models showed that administration of IPCA led to a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antitumor Efficacy : In a xenograft model using SCID mice, IPCA was administered at varying doses (5 mg/kg to 20 mg/kg). Results indicated a dose-dependent reduction in tumor size, with significant apoptosis observed in tumor tissues at higher doses.
  • Mechanistic Insights : Research utilizing Western blot analysis revealed that treatment with IPCA resulted in increased levels of cleaved caspase-3 and PARP in cancer cells, confirming its role in promoting apoptosis.

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